![molecular formula C16H20N4O3 B1473579 5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 912838-24-5](/img/structure/B1473579.png)
5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazoles typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction, also known as a ‘click reaction’, allows for the formation of these structures using a reliable, regioselective, and high-yielding process .Molecular Structure Analysis
The 1,2,3-triazole ring is aromatic and has a dipole moment due to the arrangement of the nitrogen and carbon atoms. The ring’s aromaticity gives it stability, while its dipole moment allows it to participate in various chemical reactions .Chemical Reactions Analysis
1,2,3-Triazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of multiple nitrogen atoms in the ring .Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally stable compounds due to their aromaticity. They have good solubility in common organic solvents and are resistant to oxidation and reduction .科学的研究の応用
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ruthenium-catalyzed synthesis has been developed for 5-amino-1,2,3-triazole-4-carboxylates, highlighting the utility of triazole compounds in creating biologically active compounds and peptidomimetics. This synthesis method offers a way to overcome the Dimroth rearrangement issue, presenting a pathway to create triazole-containing dipeptides and triazoles active as HSP90 inhibitors, which are significant in medicinal chemistry (Ferrini et al., 2015).
Polymorphism and Isostructurality in Triazole Derivatives
Research on the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives reveals the structural versatility of triazole compounds. This study, which involves characterizing various solid-state forms and analyzing molecular conformations, demonstrates the potential of triazole derivatives in material science and pharmaceutical formulation (Mazur et al., 2017).
Protonation Studies for Structural Insights
Investigations into the protonation of polysubstituted 1,2,4-triazoles provide valuable structural insights, essential for designing triazole-based molecules with specific properties. Such studies expand the synthetic strategies for triazole systems, contributing to a deeper understanding of their chemical behavior and potential applications in creating new compounds with desired functionalities (Fizer et al., 2021).
Dimroth Rearrangements and Synthetic Applications
Research on the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles provides insights into the chemical transformations of triazole compounds. This knowledge is crucial for the synthesis of v-triazolo[4,5-d]pyrimidines and other derivatives, showing the adaptability of triazole chemistry in synthesizing complex molecules (Sutherland & Tennant, 1971).
Decarboxylative/Click Reaction for Anticancer Agents
A Cu-catalyzed decarboxylative/click reaction has been developed for preparing 1,4-disubstituted 5-arylselanyl-1,2,3-triazoles, demonstrating the potential of triazole derivatives as anticancer agents. This study showcases the application of triazole chemistry in developing molecules with significant biological activity (Cui et al., 2018).
将来の方向性
特性
IUPAC Name |
5-propyl-1-[4-(propylcarbamoyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-5-13-14(16(22)23)18-19-20(13)12-8-6-11(7-9-12)15(21)17-10-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGUDRYDYWDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)NCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

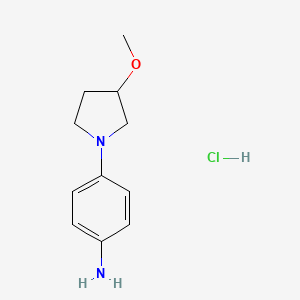
![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)
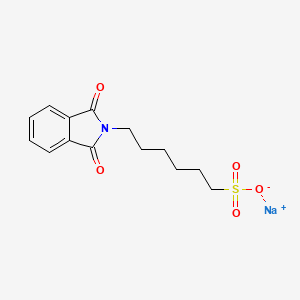



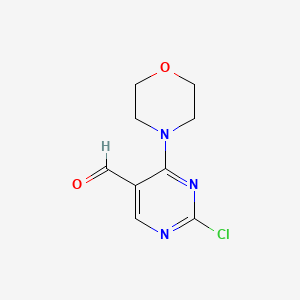
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
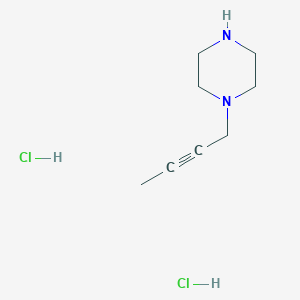

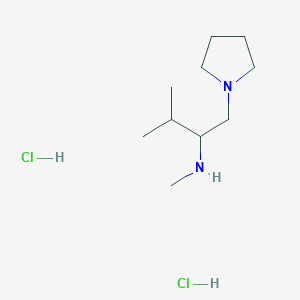
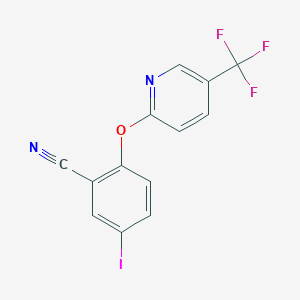
amine](/img/structure/B1473518.png)